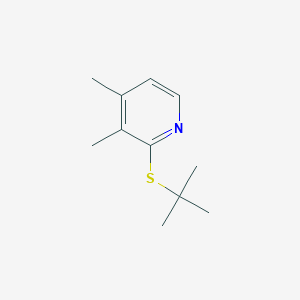
2-Tert-butylsulfanyl-3,4-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylsulfanyl-3,4-dimethylpyridine (DTBMP) is a pyridine derivative that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is commonly used as a ligand in catalytic reactions and has shown promising results in various biomedical studies.
Mécanisme D'action
2-Tert-butylsulfanyl-3,4-dimethylpyridine exerts its biological effects through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Effets Biochimiques Et Physiologiques
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Tert-butylsulfanyl-3,4-dimethylpyridine has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has high purity and yield. However, like any other chemical compound, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be toxic at high concentrations, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on 2-Tert-butylsulfanyl-3,4-dimethylpyridine. One potential application is in the development of novel cancer therapies. 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be used as a tool for studying the role of HDACs in gene regulation and epigenetic modifications. Finally, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be modified to improve its stability and biological activity, which can lead to the development of new and improved compounds for various applications.
Méthodes De Synthèse
2-Tert-butylsulfanyl-3,4-dimethylpyridine can be synthesized through a simple and efficient method involving the reaction of 2,3-dimethylpyridine with tert-butyl mercaptan in the presence of a base catalyst. This method yields high purity and yield of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been extensively studied for its potential applications in various fields of research. In catalysis, this compound has been used as a chiral ligand for asymmetric synthesis of organic compounds. In biomedical research, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
18794-50-8 |
|---|---|
Nom du produit |
2-Tert-butylsulfanyl-3,4-dimethylpyridine |
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-3,4-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-12-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
Clé InChI |
YGAKHQXVFBXRLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
SMILES canonique |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





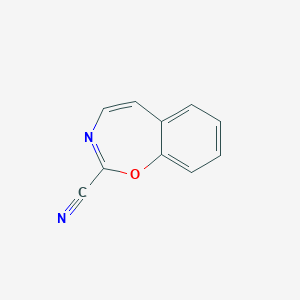
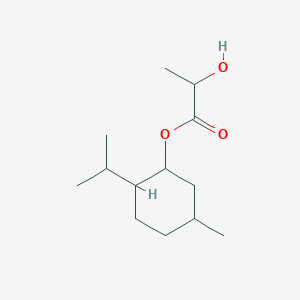
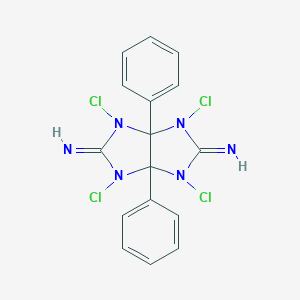
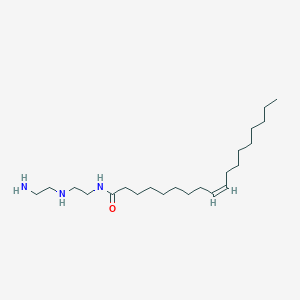
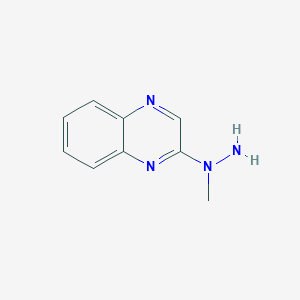
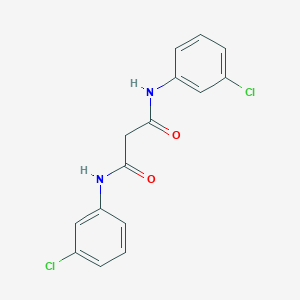
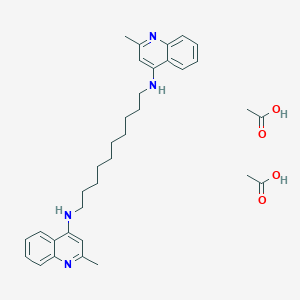
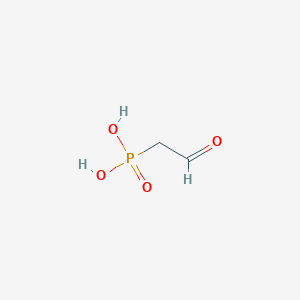
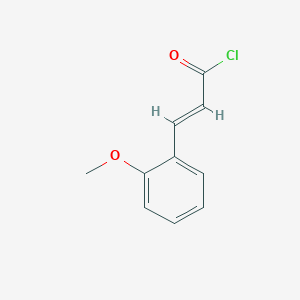
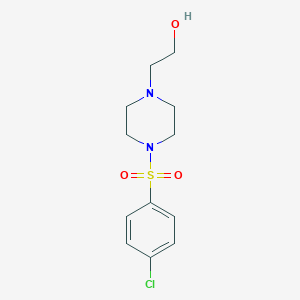
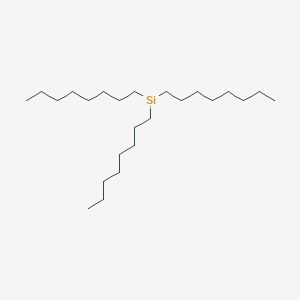
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)